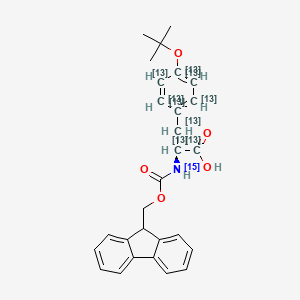
Fmoc-Tyr(tBu)-OH-13C9,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr(tBu)-OH-13C9,15N is a labeled derivative of Fmoc-Tyr(tBu)-OH, which is a protected form of the amino acid tyrosine. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This compound is commonly used in the synthesis of peptides and proteins, where the Fmoc group serves as a protective group for the amino group, and the tert-butyl group protects the hydroxyl group of tyrosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(tBu)-OH-13C9,15N typically involves the following steps:
Fmoc Protection: The amino group of tyrosine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
tert-Butyl Protection: The hydroxyl group of tyrosine is protected using tert-butyl chloride in the presence of a base like triethylamine.
Isotope Labeling: The labeled carbon-13 and nitrogen-15 isotopes are introduced during the synthesis of the tyrosine precursor, which is then used in the subsequent protection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the labeled tyrosine precursor.
Protection Steps: Sequential protection of the amino and hydroxyl groups using Fmoc-Cl and tert-butyl chloride.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(tBu)-OH-13C9,15N undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the tert-butyl group using acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for tert-butyl removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products
The major products formed from these reactions are peptides and proteins with the desired sequence, where this compound serves as a building block.
Scientific Research Applications
Chemistry
Fmoc-Tyr(tBu)-OH-13C9,15N is widely used in solid-phase peptide synthesis (SPPS) to create labeled peptides for structural and functional studies.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and protein folding through techniques like NMR spectroscopy and mass spectrometry.
Medicine
Labeled peptides synthesized using this compound are used in drug development and pharmacokinetic studies to track the distribution and metabolism of therapeutic peptides.
Industry
In the pharmaceutical industry, this compound is used in the production of labeled peptides for quality control and analytical purposes.
Mechanism of Action
The mechanism of action of Fmoc-Tyr(tBu)-OH-13C9,15N involves its incorporation into peptides and proteins during synthesis. The labeled isotopes allow for detailed structural and dynamic studies using NMR and mass spectrometry. The Fmoc and tert-butyl groups protect the amino and hydroxyl groups, respectively, during synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(tBu)-OH: The non-labeled version of the compound, used for similar purposes but without the isotopic labeling.
Fmoc-Tyr-OH: A variant without the tert-butyl protection, used when hydroxyl protection is not required.
Boc-Tyr(tBu)-OH: Uses a different protecting group (Boc) for the amino group, offering different deprotection conditions.
Uniqueness
Fmoc-Tyr(tBu)-OH-13C9,15N is unique due to its isotopic labeling, which provides enhanced capabilities for structural and dynamic studies in scientific research. The combination of Fmoc and tert-butyl protection ensures efficient synthesis and high purity of the final peptides.
Properties
Molecular Formula |
C28H29NO5 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1/i12+1,13+1,14+1,15+1,16+1,18+1,19+1,25+1,26+1,29+1 |
InChI Key |
JAUKCFULLJFBFN-QYGFZDEWSA-N |
Isomeric SMILES |
CC(C)(C)O[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
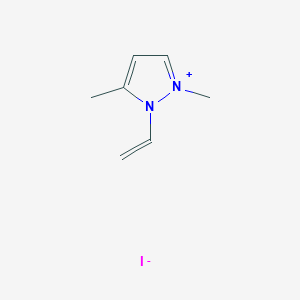

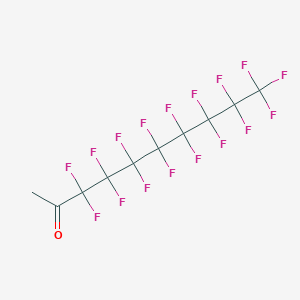

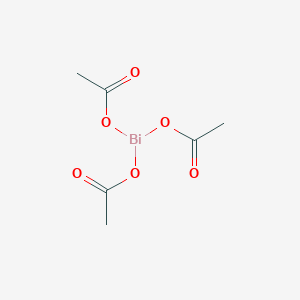
![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
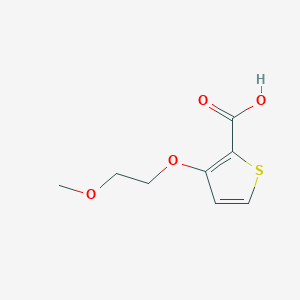
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
